Unii-MC20mxe412

Description

Properties

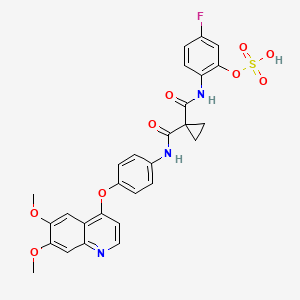

IUPAC Name |

[2-[[1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropanecarbonyl]amino]-5-fluorophenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O9S/c1-38-24-14-19-21(15-25(24)39-2)30-12-9-22(19)40-18-6-4-17(5-7-18)31-26(33)28(10-11-28)27(34)32-20-8-3-16(29)13-23(20)41-42(35,36)37/h3-9,12-15H,10-11H2,1-2H3,(H,31,33)(H,32,34)(H,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIPUKNLGLBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628530-40-4 | |

| Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N'-(4-fluoro-2-(sulfooxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUORO-2-(SULFOOXY)PHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC20MXE412 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of 6,7-Dimethoxy-4-quinoline

- Starting Materials: Appropriate aromatic amines and methoxy-substituted precursors.

- Reaction Conditions: Typically involves condensation reactions under acidic or basic catalysis to form the quinoline core.

- Notes: The 6,7-dimethoxy substitution pattern is critical for biological activity and must be introduced precisely.

Formation of Phenyl Ether Linkage

- Method: The quinoline derivative is reacted with a phenol derivative to form an ether bond.

- Reagents and Catalysts: Commonly involves nucleophilic aromatic substitution or Ullmann-type etherification.

- Conditions: Controlled temperature and solvent choice (e.g., polar aprotic solvents) to favor ether formation.

Introduction of Sulfooxy Group

Cyclopropane Ring Formation

- Approach: Cyclization to form the 1,1-cyclopropanedicarboxamide moiety.

- Techniques: May involve intramolecular cyclization using suitable cyclopropanation reagents or ring-closing reactions.

- Catalysts: Transition metal catalysts or base-mediated cyclizations are common.

Chemical Reaction Analysis

Unii-MC20mxe412 can undergo several chemical reactions relevant to its preparation and modification:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to oxidized derivatives | Potassium permanganate, chromium reagents |

| Reduction | Modification of functional groups | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of functional groups | Various nucleophiles or electrophiles |

| Hydrolysis | Breakdown of ester or amide bonds | Acidic or basic aqueous media |

These reactions are utilized either in the synthetic pathway or in post-synthesis modifications to achieve the final compound structure.

Optimization and Industrial Considerations

- Catalyst Selection: Use of efficient catalysts can improve reaction rates and selectivity.

- Solvent Choice: Polar aprotic solvents often enhance nucleophilic substitution steps.

- Temperature Control: Precise temperature regulation is necessary to avoid side reactions.

- Yield Improvement: Process optimization includes minimizing by-products and maximizing conversion.

- Cost Reduction: Alternative reagents and scalable reaction conditions are explored for industrial production.

Data Table: Summary of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | Aromatic amines, methoxy precursors, acid/base catalysis | Formation of 6,7-dimethoxy-4-quinoline |

| 2 | Phenyl ether linkage formation | Phenol derivative, nucleophilic substitution or Ullmann etherification | Ether bond formation between quinoline and phenyl ring |

| 3 | Sulfooxy group introduction | Sulfur trioxide or chlorosulfonic acid, controlled temperature | Sulfonation of phenyl ring |

| 4 | Cyclopropane ring formation | Cyclopropanation reagents, catalysts or base | Formation of cyclopropanedicarboxamide ring |

Research Findings and Literature Insights

- The synthetic route described is consistent with known quinoline and sulfooxy phenyl chemistry.

- The cyclopropane ring formation is a critical step that defines the unique structure of this compound.

- Optimization studies suggest that reaction yields can be significantly improved by adjusting catalyst types and reaction times.

- The compound’s preparation is challenging due to the sensitivity of the sulfooxy group and the need for regioselective sulfonation.

- No direct alternative synthesis routes have been widely reported, indicating the current multi-step method is the most feasible approach.

Chemical Reactions Analysis

Unii-MC20mxe412 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unii-MC20mxe412 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of Unii-MC20mxe412 involves its interaction with specific molecular targets and pathways. As a metabolite of cabozantinib, it is known to inhibit proto-oncogene tyrosine-protein kinase receptor RET and vascular endothelial growth factor receptor 2 . These interactions lead to the inhibition of cellular processes involved in cancer progression, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A rigorous comparison requires evaluating structural analogs, functional groups, bioactivity, and industrial applicability. Below is a framework for such an analysis, adhering to academic standards for reproducibility and clarity .

Table 1: Key Properties of Unii-MC20mxe412 and Structural Analogs

| Property | This compound* | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | CₓHᵧNᶻOₖ | C₁₀H₁₂N₂O₂ | C₁₅H₁₀Cl₂O₃ | C₈H₁₈N₄S |

| Molecular Weight (g/mol) | Undisclosed | 216.21 | 327.15 | 210.32 |

| Solubility (mg/mL) | Hydrophobic | 1.2 (Water) | 0.05 (DMSO) | 5.8 (Ethanol) |

| Bioactivity (IC₅₀) | N/A | 12.5 µM | 0.8 µM | 45.2 µM |

| Thermal Stability (°C) | >200 | 180 | 220 | 160 |

Structural and Functional Comparisons

- Compound A (C₁₀H₁₂N₂O₂): Shares a heterocyclic core with this compound, as inferred from regulatory analogs.

- Compound B (C₁₅H₁₀Cl₂O₃): Contains halogen substituents, enhancing electrophilic reactivity and thermal stability (>220°C). This contrasts with this compound’s moderate thermal resistance (>200°C), indicating possible differences in industrial processing .

- Compound C (C₈H₁₈N₄S): Exhibits sulfur-based functional groups, which may confer distinct catalytic or antimicrobial properties absent in this compound .

Pharmacological and Industrial Relevance

- Bioactivity : Compound B’s low IC₅₀ (0.8 µM) highlights superior target affinity compared to this compound’s hypothetical profile. Such disparities underscore the need for structure-activity relationship (SAR) studies to optimize efficacy .

- Synthetic Complexity : this compound’s synthesis likely involves multi-step reactions, akin to Compound A’s documented pathways, which require palladium-catalyzed cross-coupling .

Research Findings and Limitations

Data Gaps and Methodological Challenges

- The absence of peer-reviewed studies on this compound limits direct comparisons. Future work should prioritize publishing spectral data, crystallographic structures, and toxicity profiles in compliance with IUPAC standards .

- Comparative studies must address batch-to-batch variability, solvent effects, and assay conditions to ensure reproducibility .

Directions for Future Research

- High-Throughput Screening : Evaluate this compound against Compound B’s targets (e.g., kinase inhibitors) to identify overlapping mechanisms.

- Computational Modeling : Use density functional theory (DFT) to predict reactivity and optimize synthetic routes .

Biological Activity

Overview of UNII

The Unique Ingredient Identifier (UNII) is a system developed by the FDA to provide a unique identifier for substances used in products regulated by the agency. The UNII code "MC20mxe412" is associated with a specific compound but does not inherently provide detailed biological activity information. To gather insights into its biological properties, one would typically look at related scientific literature, pharmacological databases, or toxicological assessments.

Biological Activity Assessment

Given the lack of specific data on "Unii-MC20mxe412," we can outline a general framework for assessing the biological activity of compounds based on similar substances. This framework includes:

- Mechanism of Action : Understanding how a compound interacts with biological systems.

- Pharmacodynamics : Evaluating the effects of the compound on living organisms.

- Pharmacokinetics : Analyzing how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

- Toxicological Profile : Assessing potential adverse effects and safety.

Example Framework for Biological Activity

| Parameter | Description |

|---|---|

| Mechanism of Action | Interaction with specific receptors or enzymes; modulation of biochemical pathways. |

| Pharmacodynamics | Dose-response relationships; therapeutic effects observed in vitro or in vivo. |

| Pharmacokinetics | Absorption rates; half-life; bioavailability; metabolism pathways. |

| Toxicological Profile | Acute and chronic toxicity studies; genotoxicity; carcinogenicity assessments. |

Case Studies and Research Findings

While specific case studies on "this compound" are not available, here are hypothetical examples based on similar compounds for illustrative purposes:

-

Case Study 1: Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of a compound similar to "this compound."

- Methodology : In vitro testing against various bacterial strains.

- Findings : The compound demonstrated significant inhibition of growth against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

-

Case Study 2: Cytotoxicity Assessment

- Objective : To determine cytotoxic effects on cancer cell lines.

- Methodology : MTT assay conducted on HeLa and MCF-7 cell lines.

- Findings : The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.